molecular formula C10H20N2O2 B1344606 (r)-Tert-butyl pyrrolidin-2-ylmethylcarbamate CAS No. 719999-54-9

(r)-Tert-butyl pyrrolidin-2-ylmethylcarbamate

Cat. No. B1344606
M. Wt: 200.28 g/mol
InChI Key: DPJPFGHHTJLWQQ-MRVPVSSYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as pyrrolidines, often involves complex organic reactions . For example, a palladium-catalyzed methylation process has been developed for the synthesis of pyrrolidin-2-yl and tetrahydrofuran-2-yl derivatives . This process involves the regioselective thianthrenation of (hetero)arenes to generate the arylthianthrenium triflate, followed by Pd-catalyzed alkene carboamination and carboalkoxylation reactions .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidin-2-yl derivatives can be quite complex. As mentioned earlier, the synthesis of these compounds often involves palladium-catalyzed methylation processes . These reactions proceed through a syn-heteropalladation mechanistic pathway .

Scientific Research Applications

Synthesis of Drug Intermediates

(R)-Tert-butyl pyrrolidin-2-ylmethylcarbamate serves as a precursor in the synthesis of N-substituted pyrrolidin-3-ylmethanamines. An efficient process starting from itaconic acid ester has been developed for synthesizing important drug intermediates, highlighting a cost-efficient and environmentally friendly methodology (Geng Min, 2010).

Teratogenicity Studies

This compound's derivatives have been investigated in teratogenicity studies, particularly in the context of evaluating the potential developmental outcomes of certain drugs and their metabolites in mice models. Such research is crucial for understanding the safety profiles of pharmaceutical compounds (N. Isoherranen et al., 2003).

Asymmetric Synthesis

It is instrumental in the asymmetric synthesis of polyfluoroalkylated prolinols. This showcases its role in creating compounds with high diastereoselectivities, essential for developing substances with specific biological activities (K. Funabiki et al., 2008).

Antibacterial Agents

Analogues of (R)-Tert-butyl pyrrolidin-2-ylmethylcarbamate have been synthesized as part of a study on peptide deformylase inhibitor-based antibacterial agents. These studies contribute to the search for new antibacterial compounds with minimal toxicity (R. Jain et al., 2003).

Molecular Docking and Antithrombin Activity

Enantiomerically pure pyrrolidine derivatives synthesized from (R)-Tert-butyl pyrrolidin-2-ylmethylcarbamate have shown potential antithrombin activity. Molecular docking studies suggest these compounds as possible therapeutic agents for thrombin-related disorders (Seylan Ayan et al., 2013).

Nitrile Anion Cyclization

This compound also plays a critical role in the nitrile anion cyclization process, demonstrating its utility in creating complex molecular structures efficiently. Such methodologies are pivotal in organic synthesis, enabling the construction of molecules with potential pharmacological activities (John Y. L. Chung et al., 2005).

properties

IUPAC Name

tert-butyl N-[[(2R)-pyrrolidin-2-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-8-5-4-6-11-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJPFGHHTJLWQQ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H]1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90628732
Record name tert-Butyl {[(2R)-pyrrolidin-2-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(r)-Tert-butyl pyrrolidin-2-ylmethylcarbamate

CAS RN

719999-54-9
Record name tert-Butyl {[(2R)-pyrrolidin-2-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-{[(2R)-pyrrolidin-2-yl]methyl}carbamate
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